3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide
Description
Properties
IUPAC Name |
3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br2N2OS.BrH/c1-2-23-16-9-15-14(8-12(16)19)21-18-22(15)17(13(20)10-24-18)11-6-4-3-5-7-11;/h3-9,13,17H,2,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNIHOFVRBLKPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N3C(C(CSC3=N2)Br)C4=CC=CC=C4)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,8-Dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide is a complex heterocyclic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound belongs to the class of thiazine derivatives and features a dibromo substitution pattern along with an ethoxy group. Its molecular formula is CHBrNOS.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways. This was demonstrated in a study where treatment with the compound led to increased levels of cleaved caspases in breast cancer cell lines .
- Cell Cycle Arrest : It has been reported to cause G2/M phase arrest in cancer cells, effectively halting their division and proliferation .
- Inhibition of Metastasis : The compound also appears to inhibit metastatic processes by downregulating matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that it possesses moderate antibacterial properties with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis .
- Inhibition of Key Enzymes : It targets specific enzymes involved in cancer cell metabolism and survival pathways.
Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of the compound. The study found that at a concentration of 10 µM, the compound reduced cell viability by approximately 70% after 48 hours. Histological analysis revealed significant morphological changes indicative of apoptosis.
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that at a concentration of 64 µg/mL, the compound inhibited bacterial growth effectively compared to standard antibiotics.
Data Summary
| Activity Type | Effect | Concentration Tested | Outcome |
|---|---|---|---|
| Anticancer | Induces apoptosis | 10 µM | 70% reduction in cell viability |
| Antimicrobial | Inhibits bacterial growth | 64 µg/mL | Effective against S. aureus |
| Effective against E. coli |
Q & A
Basic: What synthetic routes are recommended for preparing this compound?
Answer:
The synthesis typically involves multi-step reactions starting with substituted benzimidazole or imidazo-thiazine precursors. A common approach includes:
- Cyclocondensation reactions using brominated aromatic aldehydes and thiourea derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Halogenation steps (e.g., bromination) to introduce bromine atoms at specific positions, requiring careful temperature control (60–80°C) to avoid side reactions .
- Ethoxylation via nucleophilic substitution using ethanol in the presence of tetra-n-butylammonium bromide as a phase-transfer catalyst .
Purification is achieved via column chromatography (silica gel, chloroform/hexane) or recrystallization .
Basic: What structural characterization techniques are critical for confirming its identity?
Answer:
- X-ray crystallography resolves the planar imidazo-thiazine core and substituent positions, with disorder refinement for twisted ethylene fragments in the six-membered ring .
- NMR spectroscopy (¹H/¹³C): Ethoxy groups show characteristic triplets (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂), while aromatic protons appear as complex splitting patterns (δ 6.8–8.0 ppm) .
- Mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) and bromine isotope patterns .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent selection : DMF enhances solubility of intermediates but may require rigorous drying to prevent hydrolysis. Alternative solvents (e.g., acetonitrile) reduce side reactions .
- Catalyst optimization : Tetra-n-butylammonium bromide improves reaction kinetics in halogenation steps, but excess catalyst can complicate purification .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of thermally sensitive intermediates .
- In-line monitoring : Use TLC/HPLC to track reaction progress and isolate intermediates before side-product formation .
Advanced: How is structural disorder in crystallographic data resolved?
Answer:
- Disorder modeling : For twisted ethylene fragments, split-site refinement assigns occupancy ratios (e.g., 0.817:0.183) and applies geometric restraints (e.g., S–C and C–C bond distances) to maintain chemically plausible configurations .
- Anisotropic refinement : Restrain temperature factors of disordered atoms to near-isotropic values to avoid overfitting .
- Validation tools : Use software like PLATON to check for missed symmetry or hydrogen-bonding interactions that may explain disorder .
Advanced: What computational methods aid in designing derivatives or reaction pathways?
Answer:
- Quantum chemical calculations : Predict regioselectivity of bromination using Fukui indices or electrostatic potential maps .
- Reaction path searching : Tools like GRRM or AFIR explore possible intermediates and transition states, reducing trial-and-error experimentation .
- Machine learning : Train models on existing imidazo-thiazine reaction datasets to predict optimal solvents/catalysts for new derivatives .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Column chromatography : Use gradient elution (e.g., chloroform/hexane → ethyl acetate) to separate brominated by-products .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis .
- HPLC : Reverse-phase C18 columns resolve closely related impurities, especially regioisomers .
Advanced: How to address conflicting NMR data between synthetic batches?
Answer:
- Solvent effects : DMSO-d₆ vs. CDCl₃ can shift proton signals; re-run spectra in a consistent solvent .
- Dynamic processes : Rotameric equilibria (e.g., ethoxy group rotation) broaden signals; acquire spectra at elevated temperatures (e.g., 50°C) .
- Impurity profiling : Compare HRMS and 2D NMR (COSY, HSQC) to identify minor contaminants (e.g., debrominated by-products) .
Advanced: What strategies enable regioselective bromination in analogous compounds?
Answer:
- Directing groups : Use electron-donating substituents (e.g., ethoxy) to steer bromination to electron-deficient positions .
- Lewis acid catalysis : FeBr₃ or ZnBr₂ enhances selectivity for para-bromination on phenyl rings .
- Microwave-assisted synthesis : Short reaction times (10–15 min) prevent over-bromination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
